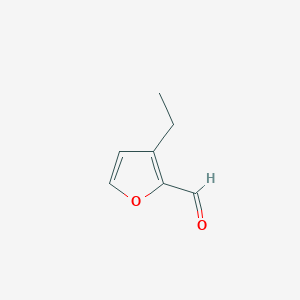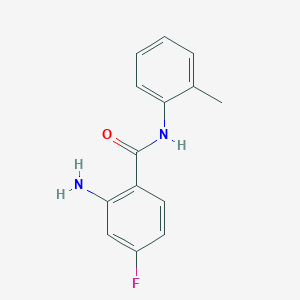![molecular formula C16H17NO4 B7554430 5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)
5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid, also known as Furfurylaminopentanoic acid (FAPA), is a compound that has gained significant attention in recent years due to its potential applications in the field of medicine. It is a synthetic amino acid that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
作用機序
The exact mechanism of action of FAPA is not fully understood, but it is thought to act by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. FAPA has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects:
FAPA has been shown to have a range of biochemical and physiological effects, including the ability to reduce inflammation, inhibit tumor growth, and modulate immune function. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease. FAPA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One of the main advantages of using FAPA in scientific research is its versatility. It can be used in a variety of experimental settings, including in vitro cell culture studies, animal models, and clinical trials. FAPA is also relatively easy to synthesize, and can be modified to enhance its properties. However, one limitation of using FAPA is that its effects may be dependent on the concentration used, and it may not be effective in all experimental settings.
将来の方向性
There are many potential future directions for research on FAPA. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anticancer properties in vitro and in vivo. Another area of interest is its potential use in drug delivery systems, due to its ability to selectively target certain cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of FAPA, and to identify any potential side effects or limitations of its use.
合成法
FAPA can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while solution-phase synthesis involves the coupling of protected amino acids in solution. Both methods have been used successfully to synthesize FAPA, with yields ranging from 50-80%.
科学的研究の応用
FAPA has been shown to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has also been shown to have potential applications in drug delivery systems, due to its ability to selectively target certain cells and tissues. FAPA has been studied extensively in vitro and in vivo, and has shown promising results in animal models of various diseases.
特性
IUPAC Name |
5-[(3-phenylfuran-2-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14(19)8-4-5-10-17-16(20)15-13(9-11-21-15)12-6-2-1-3-7-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPJKELKQHNYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-4-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554350.png)


![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)

![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)

![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)